molecular formula C24H20ClNO4S B7747020 (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enenitrile

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enenitrile

Cat. No.: B7747020
M. Wt: 453.9 g/mol
InChI Key: DKLIUXXZNFJLSL-PXLXIMEGSA-N
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Description

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structural features. This compound contains a sulfonyl group, a nitrile group, and various aromatic rings, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4S/c1-29-24-16-19(7-12-23(24)30-14-13-18-5-3-2-4-6-18)15-22(17-26)31(27,28)21-10-8-20(25)9-11-21/h2-12,15-16H,13-14H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLIUXXZNFJLSL-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include chlorinated aromatic compounds, sulfonyl chlorides, and nitriles. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enenitrile is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research and industrial applications.

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